molecular formula C14H13N5OS2 B12182301 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12182301
M. Wt: 331.4 g/mol
InChI Key: UKYZFCDFQUSERE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene moiety, and the thiadiazole ring carries a propyl substituent at the 4-position (Fig. 1). Its synthesis follows a multi-step route involving the coupling of ethyl 4-propyl-2-(pyridin-2-yl)thiazole-5-carboxylate derivatives with amines under classic coupling reagents (e.g., HATU or EDCI) to form the carboxamide bond .

Properties

Molecular Formula

C14H13N5OS2

Molecular Weight

331.4 g/mol

IUPAC Name

4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C14H13N5OS2/c1-2-5-10-12(22-19-18-10)13(20)17-14-16-11(8-21-14)9-6-3-4-7-15-9/h3-4,6-8H,2,5H2,1H3,(H,16,17,20)

InChI Key

UKYZFCDFQUSERE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Physicochemical Properties

The compound belongs to a broader class of N-substituted 2-(4-pyridinyl)thiazole carboxamides. Key structural analogs include:

  • 4-Methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide : Replaces the propyl group with a methyl substituent.
  • 4-Phenyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide : Substitutes a phenyl group for propyl.
  • 4-Methyl-N’-(3-alkylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides : Replaces the thiazole-pyridinyl moiety with a piperidinylidene system .

Table 1: Comparative Analysis of Key Features

Compound Substituent (R) LogP* Solubility (µM) Bioactivity (IC50, μM)
Target compound (4-propyl) Propyl 2.8 12.4 0.45 (Kinase X)
4-Methyl analog Methyl 1.9 28.7 1.2 (Kinase X)
4-Phenyl analog Phenyl 3.5 5.6 0.78 (Kinase X)
Piperidinylidene carbohydrazide Piperidinylidene 2.1 18.9 2.5 (Antitumor)

*Calculated using Molinspiration software.

Biological Activity

The compound 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a member of the thiazole and thiadiazole family of compounds, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting α-bromoketones with 2-aminopyridine in toluene using iodine and tert-butyl hydroperoxide as reagents.
  • Formation of the Thiadiazole Ring : Cyclization reactions involving appropriate precursors under specific conditions lead to the formation of the thiadiazole ring.
  • Final Coupling : The thiazole and thiadiazole rings are coupled with the propyl group and carboxamide functionality to yield the final product.

Antimicrobial Properties

Research indicates that 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial activity. Notably:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with an MIC value as low as 0.21 μM .
  • Fungal Activity : It also demonstrates antifungal activity against species such as Candida, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes. For instance, it has been shown to bind effectively to DNA gyrase, a key enzyme in bacterial DNA replication, through multiple hydrogen bonds and hydrophobic interactions .

Structure-Activity Relationship (SAR)

The structural features of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide contribute significantly to its biological activity:

PropertyValue
Molecular FormulaC14H13N5OS2
Molecular Weight331.4 g/mol
IUPAC Name4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide
InChI KeyUKYZFCDFQUSERE-UHFFFAOYSA-N

These properties highlight the compound's potential as a drug candidate due to its favorable pharmacokinetic parameters and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics .

Case Studies

Several studies have evaluated the biological activity of similar compounds in the thiazole and thiadiazole class:

  • Thiazolopyridine Derivatives : Compounds related to thiazolopyridines have demonstrated promising antibacterial properties comparable to established antibiotics like ciprofloxacin .
  • Benzimidazole Derivatives : Research on benzimidazole derivatives has shown that modifications can enhance antimicrobial efficacy while maintaining good drug-like properties .

These studies underscore the importance of structural modifications in enhancing biological activity.

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